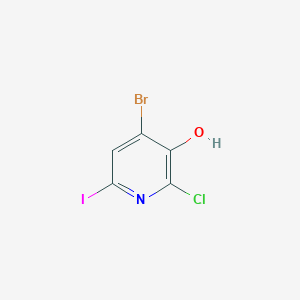

4-Bromo-2-chloro-6-iodopyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2BrClINO |

|---|---|

Molecular Weight |

334.34 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-iodopyridin-3-ol |

InChI |

InChI=1S/C5H2BrClINO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H |

InChI Key |

OVSKBANUIFOSAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1I)Cl)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 4-Bromo-2-chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-6-iodopyridin-3-ol is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a consolidated overview of its known physical and chemical properties. Due to the limited availability of experimental data in publicly accessible literature, this document primarily presents computed properties and information from chemical suppliers. Further experimental validation is essential for any research or development application.

Chemical Identity and Physical Properties

This compound is a substituted pyridine ring containing bromine, chlorine, and iodine atoms, as well as a hydroxyl group. These modifications are expected to significantly influence its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClINO | [1] |

| Molecular Weight | 334.34 g/mol | [1] |

| CAS Number | 2244107-68-2 | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers are advised to perform their own spectral analysis for compound verification. For reference, spectral data for similar, though not identical, compounds can be found in various chemical databases.

Chemical Reactivity and Synthesis

The synthesis of polysubstituted pyridinols can be complex. While a specific, validated experimental protocol for the synthesis of this compound is not documented in the provided search results, a general logical workflow for its potential synthesis can be conceptualized.

Conceptual Synthesis Workflow

This diagram illustrates a possible, non-validated synthetic approach.

Caption: A potential, unverified synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or any associated signaling pathways for this compound. The high degree of halogenation suggests potential for this compound to act as an intermediate in the synthesis of more complex, biologically active molecules. Halogen atoms can serve as handles for cross-coupling reactions and can also influence binding affinity and metabolic stability.

General Workflow for Biological Screening

Should this compound be investigated for biological activity, a standard screening workflow would be employed.

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any halogenated organic compound, it should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available experimental data. The information presented in this guide is based on limited supplier data and theoretical concepts. Researchers interested in this compound will need to undertake comprehensive experimental characterization, including synthesis, purification, and spectroscopic analysis, as well as biological and toxicological screening, to fully understand its properties and potential applications.

References

An In-depth Technical Guide to the Proposed Synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 4-bromo-2-chloro-6-iodopyridin-3-ol, a highly functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a documented direct synthesis in the current literature, this guide proposes a logical two-step pathway starting from a commercially available precursor. The methodologies presented are based on established and analogous reactions for the halogenation of pyridine rings.

Proposed Synthesis Pathway

The proposed synthesis commences with the iodination of 2-chloropyridin-3-ol, followed by the bromination of the resulting intermediate. The regioselectivity of each step is directed by the activating and directing effects of the hydroxyl group on the pyridine ring.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for each step of the proposed synthesis. These protocols are adapted from established literature procedures for similar transformations and should be considered as representative examples.

Step 1: Synthesis of 2-Chloro-6-iodopyridin-3-ol from 2-Chloropyridin-3-ol

This step involves the electrophilic iodination of 2-chloropyridin-3-ol. The hydroxyl group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions. The 6-position (para to the hydroxyl group) is the most likely site of iodination due to electronic effects and lower steric hindrance compared to the 4-position (ortho). The 2-position is already substituted.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 2-Chloro-6-iodopyridin-3-ol.

Representative Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridin-3-ol (1.0 eq.) in a mixture of water and acetic acid (1:1, v/v).

-

To this solution, add iodine (1.1 eq.), iodic acid (0.4 eq.), and a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-6-iodopyridin-3-ol.

Quantitative Data (Representative)

| Reagent/Parameter | Molar Ratio/Value |

| 2-Chloropyridin-3-ol | 1.0 eq. |

| Iodine (I₂) | 1.1 eq. |

| Iodic Acid (HIO₃) | 0.4 eq. |

| Sulfuric Acid (H₂SO₄) | catalytic |

| Temperature | 80 °C |

| Reaction Time | 12-24 h |

| Representative Yield | 70-85% |

Step 2: Synthesis of this compound from 2-Chloro-6-iodopyridin-3-ol

The second step is the electrophilic bromination of the intermediate, 2-chloro-6-iodopyridin-3-ol. The hydroxyl group directs the incoming electrophile to the remaining ortho position (C4), as the other ortho (C2) and para (C6) positions are already substituted. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Representative Protocol:

-

In a round-bottom flask, dissolve 2-chloro-6-iodopyridin-3-ol (1.0 eq.) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the final product, this compound.

Quantitative Data (Representative)

| Reagent/Parameter | Molar Ratio/Value |

| 2-Chloro-6-iodopyridin-3-ol | 1.0 eq. |

| N-Bromosuccinimide (NBS) | 1.1 eq. |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Reaction Time | 4-8 h |

| Representative Yield | 80-95% |

Disclaimer: The synthetic pathway and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions found in the scientific literature. These procedures have not been experimentally validated for the specific synthesis of this compound. Researchers should conduct their own risk assessments and optimization studies before attempting these reactions in a laboratory setting. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to the Electrophilic Halogenation of 3-Hydroxypyridines

For Researchers, Scientists, and Drug Development Professionals

The targeted introduction of halogen atoms into the 3-hydroxypyridine scaffold is a cornerstone of medicinal chemistry and drug development. The resulting halopyridinols are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals, where the halogen atom can serve as a crucial handle for further functionalization through cross-coupling reactions or act as a key pharmacophoric element. This technical guide provides a comprehensive overview of the principles, methodologies, and experimental protocols for the electrophilic halogenation of 3-hydroxypyridines, with a focus on regioselectivity and practical application.

Core Principles: Reactivity and Regioselectivity

The 3-hydroxypyridine ring system presents a unique challenge and opportunity for electrophilic aromatic substitution. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack compared to benzene. However, the hydroxyl group at the 3-position is a powerful activating group, donating electron density through resonance and directing incoming electrophiles to the ortho and para positions.

The interplay of these electronic effects governs the regiochemical outcome of halogenation. The principal sites of electrophilic attack on the 3-hydroxypyridine ring are the C2, C4, and C6 positions. The C5 position is generally less favored due to the combined deactivating effect of the adjacent nitrogen atom. The choice of halogenating agent, solvent, and reaction conditions can significantly influence the selectivity of the halogenation, allowing for the targeted synthesis of specific isomers.

dot

Caption: General overview of electrophilic halogenation of 3-hydroxypyridine.

Bromination of 3-Hydroxypyridines

Bromination is a widely employed transformation for 3-hydroxypyridines. The choice of brominating agent and reaction conditions dictates the regioselectivity of the reaction.

Table 1: Regioselectivity in the Bromination of 3-Methoxypyridine *

| Brominating Agent | Solvent | Temperature (°C) | Product Distribution (%) C2-Br | Product Distribution (%) C4-Br | Product Distribution (%) C6-Br |

| Br₂ | SO₂ClF | -78 | 85 | 10 | 5 |

| Br₂/Ag⁺ | CH₃NO₂ | 25 | 90 | 5 | 5 |

| NBS | CH₃CN | 25 | 15 | 5 | 80 |

| NBS/TFA | CH₃CN | 25 | 5 | 10 | 85 |

*Data adapted from Olah, G. A., et al. J. Org. Chem. 1981, 46 (18), pp 3728–3731. 3-Methoxypyridine is used as a close proxy for 3-hydroxypyridine.

Experimental Protocol: Bromination with Bromine

This protocol favors the formation of 2-bromo-3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

10% Sodium hydroxide solution

-

Bromine

-

Acetic acid

-

Deionized water

Procedure:

-

Prepare a hypobromite solution by slowly adding bromine (1.05 equivalents) to a 10% sodium hydroxide solution at 5-10 °C.[1]

-

In a separate flask, dissolve 3-hydroxypyridine (1.0 equivalent) in a 10% sodium hydroxide solution.

-

Add the hypobromite solution dropwise to the 3-hydroxypyridine solution over 20 minutes, maintaining the temperature between 5-10 °C.[1]

-

Continue to stir the reaction mixture for an additional 30 minutes.

-

Adjust the pH of the reaction solution to 6-7 with acetic acid.

-

Cool the mixture to 5 °C and maintain for 1 hour to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum at 85 °C to yield 2-bromo-3-hydroxypyridine. A typical yield is around 67%.[1]

Chlorination of 3-Hydroxypyridines

Chlorination of 3-hydroxypyridines can be achieved using various chlorinating agents, with N-chlorosuccinimide (NCS) being a common choice for its milder nature compared to chlorine gas.

Table 2: Regioselectivity in the Chlorination of 3-Methoxypyridine *

| Chlorinating Agent | Solvent | Temperature (°C) | Product Distribution (%) C2-Cl | Product Distribution (%) C4-Cl | Product Distribution (%) C6-Cl |

| Cl₂ | SO₂ClF | -78 | 80 | 15 | 5 |

| NCS | CH₃CN | 25 | 10 | 10 | 80 |

| SO₂Cl₂ | CCl₄ | 77 | 75 | 20 | 5 |

*Data adapted from Olah, G. A., et al. J. Org. Chem. 1981, 46 (18), pp 3728–3731. 3-Methoxypyridine is used as a close proxy for 3-hydroxypyridine.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

This protocol generally favors the formation of 6-chloro-3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-hydroxypyridine (1.0 equivalent) in acetonitrile.

-

Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chlorinated 3-hydroxypyridine derivative.

Iodination of 3-Hydroxypyridines

Iodination of 3-hydroxypyridines is often accomplished using molecular iodine in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.

Experimental Protocol: Iodination with Iodine and Sodium Carbonate

This method provides a high-yielding synthesis of 2-iodo-3-hydroxypyridine.[2]

Materials:

-

3-Hydroxypyridine

-

Sodium carbonate (Na₂CO₃)

-

Iodine (I₂)

-

Deionized water

-

1 M Hydrochloric acid (HCl) solution

Procedure:

-

To a solution of 3-hydroxypyridine (1.0 equivalent) in water, add sodium carbonate (2.1 equivalents) followed by iodine (1.0 equivalent).[2]

-

Stir the reaction mixture at room temperature for 2 hours.[2]

-

After the reaction is complete, adjust the pH to 4 with a 1 M HCl solution.[2]

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry to give 2-iodo-3-hydroxypyridine as a white powder. A typical yield is around 92%.[2]

Advanced Methodologies: 3-Selective Halogenation via Zincke Imines

A significant challenge in the direct electrophilic halogenation of pyridines is achieving high selectivity for the 3-position. A modern and elegant solution to this problem involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates.[3][4] This strategy temporarily transforms the electron-deficient pyridine into an electron-rich acyclic intermediate that undergoes highly regioselective halogenation.[3]

dot

Caption: Workflow for 3-selective halogenation via Zincke imines.

This one-pot protocol is compatible with a wide range of functional groups and provides a powerful tool for accessing 3-halopyridines that are otherwise difficult to synthesize.[3]

Conclusion

The electrophilic halogenation of 3-hydroxypyridines is a versatile and indispensable tool in synthetic chemistry. A thorough understanding of the underlying electronic effects and the careful selection of reagents and reaction conditions allow for the regioselective synthesis of a variety of halogenated 3-hydroxypyridine derivatives. While classical methods provide reliable access to 2-, 4-, and 6-haloisomers, modern techniques such as the Zincke imine strategy have opened new avenues for the challenging synthesis of 3-halopyridines. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize these important reactions in their synthetic endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2-chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) characteristics of 4-bromo-2-chloro-6-iodopyridin-3-ol, a polysubstituted pyridinol derivative of interest in medicinal chemistry and materials science. Due to the absence of published experimental NMR data for this specific compound in readily accessible databases, this document focuses on the predicted spectral features based on established principles of NMR spectroscopy for substituted pyridines. Furthermore, it outlines a detailed, generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this and structurally related compounds.

Expected ¹H and ¹³C NMR Spectral Data

The structure of this compound contains a single aromatic proton and a hydroxyl proton, which will be observable in the ¹H NMR spectrum. The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing halogens (Br, Cl, I) and the electron-donating hydroxyl group (-OH).

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be relatively simple, featuring two singlet peaks.

| Predicted Signal | Chemical Shift (δ) Range (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.5 - 8.5 | Singlet | 1H | H-5 |

| O-H | 5.0 - 7.0 (variable) | Broad Singlet | 1H | OH |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are predicted based on the cumulative effects of the substituents on each carbon atom.

| Predicted Signal | Chemical Shift (δ) Range (ppm) | Assignment |

| C-I | 80 - 100 | C-6 |

| C-Br | 110 - 125 | C-4 |

| C-OH | 150 - 160 | C-3 |

| C-Cl | 145 - 155 | C-2 |

| C-H | 125 - 140 | C-5 |

Note: These are estimated ranges, and the actual chemical shifts can vary based on the solvent and other experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Quantity : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg, to ensure a good signal-to-noise ratio within a reasonable acquisition time.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can affect the chemical shifts.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

-

Filtration : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent, although modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Matching : Before data acquisition, the probe must be tuned to the resonance frequencies of ¹H and ¹³C and matched to the impedance of the instrument to maximize sensitivity.

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time : Set to 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A single-pulse sequence with proton decoupling is standard to produce a spectrum of singlets.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is common.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shift scale.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of a novel compound such as this compound.

Mass Spectrometry of 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Due to the absence of published experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry, particularly electron ionization (EI), and data from analogous halogenated and pyridinol compounds to predict its fragmentation patterns. This guide is intended to support researchers in method development, compound identification, and structural elucidation.

Predicted Molecular Ion and Isotopic Pattern

The initial step in mass spectrometric analysis is the ionization of the target molecule to form a molecular ion (M⁺). The accurate mass and isotopic distribution of this ion are critical for confirming the elemental composition. This compound (C₅H₂BrClINO) possesses a complex isotopic signature due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

A summary of the predicted key physicochemical properties is provided in the table below.

| Property | Predicted Value |

| Molecular Formula | C₅H₂BrClINO |

| Monoisotopic Mass | 348.8009 u |

| Average Mass | 349.25 u |

The table below outlines the expected isotopic distribution for the molecular ion, which is crucial for its identification. The relative abundances are calculated based on the natural isotopic abundances of the constituent elements.

| m/z | Relative Abundance (%) | Ion Formula |

| 348.8 | 78.5 | [C₅H₂⁷⁹Br³⁵ClINO]⁺ |

| 350.8 | 100.0 | [C₅H₂⁸¹Br³⁵ClINO]⁺ / [C₅H₂⁷⁹Br³⁷ClINO]⁺ |

| 352.8 | 24.3 | [C₅H₂⁸¹Br³⁷ClINO]⁺ |

Proposed Fragmentation Pathway under Electron Ionization (EI)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] The fragmentation of this compound is expected to be dictated by the relative strengths of the chemical bonds, with the weaker bonds cleaving more readily. The C-I bond is the most labile, followed by the C-Br and then the C-Cl bond. Fragmentation of the pyridinol ring, such as the loss of CO or HCN, is also anticipated, similar to what is observed for other pyridone derivatives.[3]

The proposed fragmentation pathway is illustrated in the diagram below, followed by a table summarizing the major predicted fragment ions.

Figure 1: Proposed EI fragmentation of this compound.

The following table details the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

| m/z (Isotopologues) | Proposed Fragment Structure | Neutral Loss |

| 349/351/353 | [C₅H₂BrClINO]⁺ | - |

| 222/224/226 | [C₅H₂BrClNO]⁺ | I |

| 270/272 | [C₅H₂ClINO]⁺ | Br |

| 314/316 | [C₅H₂BrINO]⁺ | Cl |

| 194/196/198 | [C₄H₂BrClN]⁺ | I, CO |

| 195/197/199 | [C₄HBrClNO]⁺ | I, HCN |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable analytical technique.[1]

3.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

-

Further dilute the stock solution as necessary to fall within the linear range of the instrument.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

-

Ion Source: Electron Ionization (EI).

-

Injector: Split/splitless inlet.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2 scans/s.

3.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.

-

Identify and interpret the major fragment ions to elucidate the structure and confirm the fragmentation pathway.

-

Compare the acquired spectrum with spectral libraries (if available) for confirmation.

The general workflow for this experimental protocol is depicted in the following diagram.

References

An In-depth Technical Guide on 4-Bromo-2-chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including detailed experimental protocols and biological activity, specifically for 4-Bromo-2-chloro-6-iodopyridin-3-ol is limited. This guide provides the confirmed chemical identity of the compound and extrapolates potential synthetic methodologies and applications based on research into structurally analogous multi-halogenated pyridin-3-ol derivatives.

Introduction

This compound is a polyhalogenated aromatic heterocyclic compound. The presence of multiple, distinct halogen substituents (bromine, chlorine, and iodine) on a pyridin-3-ol core suggests its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The varied reactivity of the carbon-halogen bonds can allow for selective functionalization, making it a valuable building block for the synthesis of more complex molecules. Halogenated pyridines are a well-established class of compounds in drug discovery, often imparting favorable properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.

Chemical and Physical Properties

A summary of the available chemical data for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₂BrClINO | [1] |

| Molecular Weight | 334.34 g/mol | [1] |

| CAS Number | 2244107-68-2 | [1] |

Synthesis and Experimental Protocols

While a specific, published synthetic route for this compound was not identified in the public domain, the synthesis of multi-halogenated pyridin-3-ols generally proceeds through a series of regioselective halogenation and functional group manipulation steps. Below is a generalized, hypothetical synthetic workflow based on established pyridine chemistry.

Generalized Synthetic Workflow for Multi-halogenated Pyridin-3-ols

Caption: Generalized synthetic workflow for a multi-halogenated pyridin-3-ol.

Detailed Methodologies for Key Synthetic Steps (Hypothetical):

-

Step 1: Initial Halogenation (e.g., Chlorination)

-

Protocol: A common method for the chlorination of a pyridine ring is the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in an appropriate solvent like acetonitrile or a chlorinated solvent. The reaction may require a catalyst and is often performed at elevated temperatures. The regioselectivity of the chlorination will be directed by the existing hydroxyl group on the pyridine ring.

-

-

Step 2: Iodination

-

Protocol: Iodination can be achieved using various iodinating reagents. A mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid) in a solvent like acetic acid is a common method. Alternatively, N-iodosuccinimide (NIS) can be used under milder conditions. The position of iodination will be influenced by the directing effects of the hydroxyl group and the first halogen.

-

-

Step 3: Final Halogenation (e.g., Bromination)

-

Protocol: The final halogen can be introduced using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions would need to be carefully controlled to ensure the desired regioselectivity and to avoid over-bromination.

-

Purification: Following the final halogenation step, the crude product would likely be purified using column chromatography on silica gel with a gradient of ethyl acetate and hexanes as the eluent. The structure of the final product would be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development

The applications of this compound in drug development are speculative due to the lack of specific biological data. However, based on the activities of structurally similar compounds, it could serve as a key intermediate in the synthesis of novel therapeutic agents.

Logical Relationship for Potential Drug Discovery Applications

Caption: Potential workflow for the use of this compound in drug discovery.

The distinct halogen atoms on the pyridine ring can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The general order of reactivity for these halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This differential reactivity allows for the sequential and site-specific introduction of different substituents, enabling the creation of a diverse library of compounds for biological screening.

Halogenated heterocycles are known to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer agents: Many kinase inhibitors and other anticancer drugs incorporate halogenated pyridine moieties.

-

Antimicrobial agents: Halogenation can enhance the antimicrobial properties of a compound.

-

Central Nervous System (CNS) active agents: The lipophilicity imparted by halogens can aid in crossing the blood-brain barrier.

Conclusion

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 4-Bromo-2-chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Bromo-2-chloro-6-iodopyridin-3-ol (CAS No. 2244107-68-2) is a novel chemical compound with limited publicly available safety and toxicological data. This guide has been compiled using information from structurally similar compounds, including halogenated pyridines, anilines, and phenols. The data presented herein should be considered indicative and used as a starting point for a thorough risk assessment. It is imperative to consult a comprehensive, compound-specific Safety Data Sheet (SDS) from the supplier and to conduct a detailed risk assessment before handling this substance.

Hazard Identification and Classification

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Anticipated Hazard Statement(s) |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

This classification is inferred from structurally similar compounds such as 4-Bromo-2-chloro-6-iodoaniline and 4-Bromo-2-chloro-6-methylpyridine and should be confirmed with a supplier-specific SDS.[1][2]

Physical and Chemical Properties

Quantitative data for this compound is scarce. The following table provides available information and estimates based on related structures.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Notes |

| CAS Number | 2244107-68-2 | [3] |

| Molecular Formula | C5H2BrClINO | [3] |

| Molecular Weight | 334.34 g/mol | [3] |

| Appearance | Data not available (likely a solid) | Inferred from similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Solubility | Data not available |

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid form or in the absence of adequate engineering controls. |

Engineering Controls

Engineering controls are the primary means of exposure reduction.

-

Ventilation: All handling of this compound should be conducted in a certified chemical fume hood.[4]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[4][5]

Storage

Proper storage is crucial to prevent degradation and accidents.

-

Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Experimental Protocols: A General Guideline

The following is a generalized protocol for handling a potent, powdered chemical like this compound. This is not a substitute for a validated, experiment-specific protocol.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper

-

Volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar

-

Full PPE (as described in Table 3)

Methodology:

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is decontaminated.

-

Don all required PPE.

-

Assemble all necessary equipment within the fume hood.

-

-

Weighing:

-

Tare the analytical balance with a piece of weighing paper.

-

Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.

-

Record the exact weight.

-

-

Solubilization:

-

Carefully transfer the weighed compound into a beaker containing a magnetic stir bar.

-

Add a portion of the desired solvent to the beaker.

-

Place the beaker on a magnetic stirrer and stir until the compound is fully dissolved. Gentle heating may be required, but this should be assessed for thermal stability.

-

Once dissolved, carefully transfer the solution to a volumetric flask.

-

Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.

-

Bring the solution to the final volume with the solvent.

-

-

Cleanup:

-

All disposable materials that came into contact with the compound should be disposed of as hazardous waste.

-

Clean all non-disposable equipment thoroughly with an appropriate solvent.

-

Decontaminate the work area within the fume hood.

-

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of hazardous chemical compounds.

Caption: A logical workflow for the safe handling of a hazardous chemical.

Caption: Emergency response signaling pathway following an exposure event.

References

- 1. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eMolecules AOBChem USA / this compound / 250mg / | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for 4-Bromo-2-chloro-6-iodopyridin-3-ol in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Bromo-2-chloro-6-iodopyridin-3-ol as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to the presence of three different halogen atoms at distinct positions on the pyridinol core, this substrate offers opportunities for sequential and regioselective carbon-carbon bond formation, making it a valuable scaffold for the synthesis of complex polysubstituted pyridine derivatives in drug discovery and materials science.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the cross-coupling of an organoboron species (like a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][3] This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids, making it a cornerstone of modern organic synthesis.[4]

The substrate, this compound, is a highly functionalized heterocyclic compound. The differential reactivity of its three halogen substituents allows for a stepwise approach to introduce various aryl, heteroaryl, or vinyl groups onto the pyridine ring with high selectivity.

Regioselectivity in Polyhalogenated Pyridines

The key to utilizing polyhalogenated substrates is understanding the regioselectivity of the cross-coupling reaction. The rate of the initial, rate-limiting oxidative addition step of the palladium catalyst to the carbon-halogen bond is highly dependent on the nature of the halogen. The established reactivity order for halogens in Suzuki-Miyaura couplings is:

I > Br > OTf > Cl [2]

For this compound, this reactivity trend dictates that the initial Suzuki coupling will occur selectively at the C-I bond. The carbon-iodine bond is the weakest and most susceptible to oxidative addition by the Pd(0) catalyst.

Furthermore, for halogenated pyridines, oxidative addition is generally favored at the positions alpha to the nitrogen atom (C2 and C6) due to electronic effects.[5][6] In this molecule, the most reactive halogen (iodine) is conveniently located at an alpha-position (C6), further ensuring high selectivity for the first coupling at this site.

Following the initial coupling at the C6-iodo position, a second Suzuki coupling can be achieved at the C4-bromo position under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). The C2-chloro position is the least reactive and would require the most vigorous conditions for coupling.[4][7]

References

- 1. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] This application note provides a detailed protocol for the regioselective Sonogashira coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol, a polyhalogenated pyridinol derivative with significant potential as a scaffold in medicinal chemistry.

The presence of three different halogen substituents on the pyridine ring (iodine, bromine, and chlorine) offers the opportunity for selective functionalization. The reactivity of aryl halides in the Sonogashira coupling generally follows the order: I > Br > Cl.[4] This inherent difference in reactivity allows for the selective coupling at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Regioselectivity

The Sonogashira coupling with this compound is expected to proceed with high regioselectivity at the C-6 position, corresponding to the carbon-iodine bond. This is due to the significantly higher reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst compared to the C-Br and C-Cl bonds. Catalyst choice can also influence regioselectivity in di- or polyhalogenated systems.[5][6] For standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, the reaction is anticipated to favor coupling at the iodide.

Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heating plate

-

Inert gas supply (nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

-

Addition of Reagents: Add the solvent (e.g., THF) and the base (e.g., TEA, 2-3 equiv). Stir the mixture for 5-10 minutes at room temperature.

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate).

-

Filtration: Filter the mixture through a pad of celite to remove the catalyst residues.

-

Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Data Presentation

The following table summarizes typical reaction conditions for the regioselective Sonogashira coupling of this compound. The exact conditions may need to be optimized for specific alkynes.

| Parameter | Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2 - 5 mol% |

| Copper Co-catalyst | CuI | 4 - 10 mol% |

| Base | TEA or DIPA | 2 - 3 equivalents |

| Solvent | THF or DMF | Anhydrous |

| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive alkynes. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |

Troubleshooting and Considerations

-

Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. It can be minimized by using an inert atmosphere, degassed solvents, and by slowly adding the alkyne. Copper-free Sonogashira conditions can also be explored.[7][8]

-

Low Reactivity: If the reaction is sluggish, increasing the temperature, using a more electron-rich phosphine ligand, or a different solvent may improve the reaction rate.

-

Catalyst Deactivation: The presence of the hydroxyl group on the pyridine ring might interfere with the catalysts. If catalyst deactivation is suspected, using a stronger base or protecting the hydroxyl group might be necessary.

-

Purification: The polar nature of the pyridinol product may require polar solvent systems for effective purification by column chromatography.

Conclusion

The Sonogashira coupling of this compound provides a reliable method for the regioselective introduction of an alkynyl moiety at the C-6 position. This protocol offers a robust starting point for researchers in drug discovery and organic synthesis to access novel and complex molecular architectures. The resulting 6-alkynyl-4-bromo-2-chloropyridin-3-ol is a versatile intermediate that can undergo further cross-coupling reactions at the remaining halogenated positions, enabling the synthesis of diverse libraries of substituted pyridines.

References

- 1. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and scientific background for the selective Buchwald-Hartwig amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. This protocol is designed to serve as a foundational method for the synthesis of novel substituted aminopyridinols, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has broad utility in organic synthesis due to its tolerance of a wide range of functional groups and its applicability to various aryl and heteroaryl halides.[3][4] The substrate, this compound, presents a unique challenge and opportunity for regioselective functionalization due to the presence of three different halogen atoms on the pyridine ring. The general reactivity trend for halogens in Buchwald-Hartwig amination is I > Br > Cl, which can be exploited to achieve selective amination at the C-6 position.[5]

Principle of Regioselectivity

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is primarily governed by the relative rates of oxidative addition of the C-X bond to the palladium(0) catalyst. The energy barrier for this step generally follows the trend of C-I < C-Br < C-Cl, making the iodo substituent the most reactive, followed by the bromo, and then the chloro substituent.[5][6] Therefore, by carefully controlling the reaction conditions, it is possible to selectively substitute the iodine at the C-6 position of this compound. The presence of the hydroxyl group at C-3 may also influence the electronic properties of the pyridine ring and the reactivity of the adjacent halogen atoms.

Experimental Protocol

This protocol outlines a general procedure for the selective mono-amination of this compound at the C-6 position. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[6][7]

-

Xantphos or other suitable phosphine ligand[5]

-

Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., NaOt-Bu, K₃PO₄)[5][7]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02-0.05 equiv), and Xantphos (0.04-0.10 equiv).

-

Solvent Addition: Add anhydrous, degassed dioxane or toluene to the flask via syringe. The typical concentration is 0.1 M with respect to the starting pyridinol.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 6-amino-4-bromo-2-chloropyridin-3-ol.

Data Presentation

The following table summarizes the expected reactivity and potential products of the Buchwald-Hartwig amination of this compound.

| Position | Halogen | Relative Reactivity | Expected Major Product (Mono-amination) | Potential Byproducts (Di-amination) |

| C-6 | Iodo | Highest | 6-Amino-4-bromo-2-chloropyridin-3-ol | 4,6-Diamino-2-chloropyridin-3-ol |

| C-4 | Bromo | Intermediate | 4-Amino-2-chloro-6-iodopyridin-3-ol | 2,6-Diamino-4-bromopyridin-3-ol |

| C-2 | Chloro | Lowest | 2-Amino-4-bromo-6-iodopyridin-3-ol | 2,4-Diamino-6-iodopyridin-3-ol |

Note: The formation of di- and tri-aminated products is possible, especially with prolonged reaction times, higher temperatures, or an excess of the amine and catalyst.

Visualizations

Below are diagrams illustrating the expected regioselective reaction pathway and a general experimental workflow.

Caption: Predicted regioselectivity in the Buchwald-Hartwig amination.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Buchwald-Hartwig_reaction [chemeurope.com]

Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective cross-coupling of polyhalogenated pyridines, a critical transformation in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science applications.

Introduction: The Challenge of Regioselectivity

Polyhalogenated pyridines are versatile building blocks in organic synthesis. However, the presence of multiple, electronically similar halogen substituents presents a significant challenge in achieving site-selective functionalization. The regiochemical outcome of cross-coupling reactions is governed by a combination of electronic and steric factors inherent to the substrate, as well as the judicious choice of catalyst, ligand, and reaction conditions.[1] Generally, for dihalogenated pyridines, oxidative addition of the palladium catalyst is favored at the position alpha to the nitrogen atom (C2).[2][3] However, recent advancements have demonstrated that this inherent reactivity can be overridden through careful tuning of the catalytic system.

Controlling Regioselectivity: Key Factors and Logical Relationships

The ability to control the site of cross-coupling on a polyhalogenated pyridine ring is crucial for the efficient synthesis of target molecules. The primary factors influencing regioselectivity include:

-

Electronic Effects: The pyridine nitrogen atom significantly influences the electronic distribution of the ring, making the α- and γ-positions (C2, C6, and C4) more electron-deficient and generally more reactive towards oxidative addition.[3]

-

Steric Hindrance: Bulky substituents on the pyridine ring or the coupling partners can direct the reaction to less sterically hindered positions.

-

Catalyst and Ligand: The choice of palladium catalyst and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically alter the regiochemical outcome.[4][5] Sterically demanding ligands can favor coupling at less accessible positions.[4] The nature of the palladium species, whether mononuclear, clusters, or nanoparticles, can also influence selectivity.[6]

-

Reaction Conditions: Parameters such as solvent, base, temperature, and the presence of additives can impact the catalytic cycle and, consequently, the regioselectivity.[7]

Below is a diagram illustrating the logical relationships that guide the choice of reaction conditions to achieve a desired regioselectivity.

Figure 1. Logical workflow for selecting conditions for regioselective cross-coupling.

Application Notes and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds. Regioselectivity can be controlled by both ligand choice and even ligand-free conditions.

Data Presentation: Regioselective Suzuki-Miyaura Coupling of Dichloropyridines

| Entry | Dihalopyridine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio | Reference |

| 1 | 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene/H₂O | RT | 18 | 75 | ~10:1 | [4] |

| 2 | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | n-Bu₄NBr, K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 | >99:1 | [5] |

| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 60 | 12 | 85 | C2 selective | [8] |

| 4 | 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | n-Bu₄NBr, K₂CO₃ | Dioxane/H₂O | 100 | 18 | 70 | C5 selective | [5] |

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Controlled) [4]

-

To an oven-dried vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

-

The vial is sealed with a septum and purged with argon for 10 minutes.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol) in toluene (2 mL) under an argon atmosphere.

-

Add the catalyst solution to the reaction vial, followed by deionized water (0.5 mL).

-

The reaction mixture is stirred vigorously at room temperature for 18 hours.

-

Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the C4-arylated product.

Figure 2. Experimental workflow for a ligand-controlled C4-selective Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Data Presentation: Regioselective Sonogashira Coupling of Halogenated Pyridines

| Entry | Halopyridine | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Position of Coupling | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | C3 | [9] |

| 2 | 2,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 12 | 85 | C2 selective | [6] |

| 3 | 2,6-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 | 24 | 78 | C2 (mono-alkynylated) | General Protocol |

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [9]

-

To a Schlenk tube containing a magnetic stir bar, add 2-amino-3-bromopyridine (1.0 mmol), palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 mmol), triphenylphosphine (PPh₃, 0.05 mmol), and copper(I) iodide (CuI, 0.05 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

Add anhydrous DMF (5 mL), triethylamine (Et₃N, 1 mL), and the terminal alkyne (1.2 mmol) via syringe.

-

The reaction mixture is heated to 100°C and stirred for 3 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

-

The filtrate is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the 2-amino-3-alkynylpyridine product.

Figure 3. Experimental workflow for Sonogashira coupling of a bromopyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is widely used for the synthesis of arylamines from aryl halides.

Data Presentation: Buchwald-Hartwig Amination of Bromopyridines

| Entry | Bromopyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 95 | [10] |

| 2 | 2-Bromopyridine | Methylamine (2M in THF) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 80 | 18 | 98 | [11] |

| 3 | 3-Bromopyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 88 | General Protocol |

Experimental Protocol: Amination of 2-Bromopyridine with a Volatile Amine [11]

-

In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol) to a resealable screw-cap tube.

-

Add a solution of 2-bromopyridine (1.0 mmol) in dioxane (1 mL).

-

In a separate vial, prepare the catalyst precursor by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and XPhos (0.024 mmol) in dioxane (1 mL).

-

Add the catalyst solution to the reaction tube.

-

Add a 2.0 M solution of methylamine in THF (1.2 mmol).

-

Seal the tube tightly with a Teflon-lined cap and remove it from the glovebox.

-

Heat the reaction mixture at 80°C for 18 hours.

-

After cooling, dilute the mixture with diethyl ether, filter through a plug of silica gel, and rinse with additional ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 2-(methylamino)pyridine.

Figure 4. Experimental workflow for Buchwald-Hartwig amination with a volatile amine.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Bromo-2-chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-iodopyridin-3-ol is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science. Its unique arrangement of three different halogen atoms (bromine, chlorine, and iodine) on a pyridinol core provides a versatile platform for a variety of chemical transformations. The differential reactivity of the halogens allows for selective and sequential introduction of various functional groups, making it an attractive building block for the synthesis of complex molecular architectures.

The pyridinol scaffold is a common motif in many biologically active compounds. The strategic placement of bromo, chloro, and iodo substituents offers multiple reaction sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic aromatic substitution, and metallation-electrophile trapping sequences. This multi-handle nature enables the rapid generation of diverse compound libraries for screening and lead optimization in drug development programs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 2244107-68-2 | [1] |

| Molecular Formula | C₅H₂BrClINO | [1] |

| Molecular Weight | 334.34 g/mol | [1] |

Applications in Synthetic Chemistry

The trifunctional nature of this compound allows for a hierarchical approach to molecular elaboration. The distinct electronic and steric environments of the three halogen atoms can be exploited for regioselective functionalization.

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I, C-Br, and C-Cl bonds towards palladium-catalyzed cross-coupling reactions is a key feature of this intermediate. Generally, the order of reactivity is C-I > C-Br > C-Cl. This allows for a stepwise introduction of different substituents at the 2, 4, and 6 positions of the pyridine ring.

Potential Reaction Scheme:

Caption: Sequential cross-coupling strategy for functionalizing this compound.

Synthesis of Polysubstituted Pyridines

This intermediate is an excellent starting material for the synthesis of tetra- and pentasubstituted pyridines. Such highly decorated heterocyclic systems are of great interest in medicinal chemistry due to their potential for high-affinity binding to biological targets. The hydroxyl group at the 3-position can also be used as a handle for further derivatization, such as etherification or conversion to a leaving group. The synthesis of diverse pentasubstituted pyridines from halogen-rich intermediates has been demonstrated as a valuable strategy in medicinal chemistry research.[2]

Experimental Protocols

The following are representative protocols that can be adapted for reactions involving this compound, based on standard procedures for similar halogenated pyridines.

Protocol 1: Suzuki-Miyaura Coupling at the C6-Iodo Position

Objective: To selectively introduce an aryl or heteroaryl group at the 6-position via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred to ensure proper mixing.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: Selective substitution at the iodine-bearing carbon, yielding a 6-aryl-4-bromo-2-chloropyridin-3-ol.

Protocol 2: Sonogashira Coupling at the C4-Bromo Position

Objective: To introduce an alkynyl group at the 4-position of a 6-substituted-4-bromo-2-chloropyridin-3-ol intermediate.

Materials:

-

6-Aryl-4-bromo-2-chloropyridin-3-ol (from Protocol 1)

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents)

-

Copper(I) iodide (CuI, 0.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add the 6-aryl-4-bromo-2-chloropyridin-3-ol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the anhydrous solvent (THF or DMF) and the amine base (TEA or DIPEA).

-

Add the terminal alkyne (1.5 eq) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Safety Information

Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For related compounds, hazards such as acute toxicity if swallowed, skin irritation, and serious eye damage have been reported.[3][4]

Visualization of Synthetic Utility

The following workflow illustrates the potential synthetic pathways starting from this compound.

Caption: A generalized workflow for the multi-step synthesis of complex pyridines.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility stems from the presence of three distinct halogen atoms that can be selectively functionalized through a variety of modern synthetic methodologies. This allows for the efficient construction of highly substituted pyridine derivatives, which are of significant interest in the development of new pharmaceuticals and functional materials. The protocols and strategies outlined here provide a foundation for researchers to explore the full potential of this powerful building block.

References

- 1. eMolecules AOBChem USA / this compound / 250mg / | Fisher Scientific [fishersci.com]

- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Halogenated Phenols in Agrochemical Synthesis

Disclaimer: Due to the limited availability of specific information on the direct application of 4-Bromo-2-chloro-6-iodopyridin-3-ol in agrochemical synthesis in publicly accessible resources, this document provides a detailed overview of a structurally related class of compounds: 4-bromo-2-chlorophenols . These compounds are known intermediates in the production of organophosphate insecticides. The following application notes and protocols are presented as a representative example of the synthetic utility of halogenated phenols in the agrochemical industry.

Application Notes: 4-Bromo-2-chlorophenols as Intermediates for Organophosphate Insecticides

Halogenated phenols, particularly those containing bromine and chlorine, are crucial building blocks in the synthesis of a variety of agrochemicals. Their unique electronic and steric properties, imparted by the halogen substituents, can significantly influence the biological activity and selectivity of the final pesticide product. 4-Bromo-2-chlorophenols are valuable intermediates in the manufacturing of potent organophosphate insecticides.

The synthesis of these insecticides typically involves the reaction of a 4-bromo-2-chlorophenol with a suitable phosphoryl chloride or thiophosphoryl chloride. The resulting organophosphate esters exhibit insecticidal activity by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects. The specific halogen substitution pattern on the phenyl ring is critical for the efficacy and toxicological profile of the insecticide.

For instance, 4-bromo-2-chlorophenol and 4-bromo-2,5-dichlorophenol are precursors to insecticides such as profenofos and bromophos. These insecticides have been used to control a broad spectrum of chewing and sucking insects on various crops. The presence of the bromo and chloro substituents contributes to the lipophilicity of the molecule, facilitating its penetration through the insect cuticle, and also influences its binding affinity to the target enzyme.

Experimental Protocol: Synthesis of O-Ethyl-S-propyl-O-(4-bromo-2-chlorophenyl) phosphorothioate (A Profenofos Analog)

This protocol describes a representative procedure for the synthesis of an organophosphate insecticide using a 4-bromo-2-chlorophenol intermediate.

Materials:

-

4-Bromo-2-chlorophenol

-

O-Ethyl S-propyl phosphonochloridothioate

-

Triethylamine

-

Toluene (anhydrous)

-

Sodium chloride (saturated solution)

-

Magnesium sulfate (anhydrous)